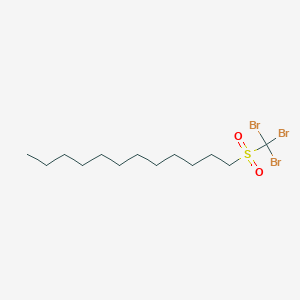![molecular formula C13H19BrO B12604383 1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene CAS No. 918441-53-9](/img/structure/B12604383.png)
1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene is an organic compound with the molecular formula C13H19BrO It is a derivative of benzene, where a bromine atom is substituted at the para position and an ethyl group is attached to the benzene ring, which is further substituted with a 2-methylbutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene typically involves the following steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene.
Attachment of the 2-Methylbutoxy Group: The final step involves the substitution of the ethyl group with the 2-methylbutoxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols .
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles such as nitronium ions or sulfonyl chlorides .
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or carboxylic acids, and reduced to form alkanes or alcohols .
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Electrophilic Aromatic Substitution: Nitric acid (HNO3) and sulfuric acid (H2SO4) for nitration; sulfur trioxide (SO3) and sulfuric acid for sulfonation.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Major Products Formed
Nucleophilic Substitution: Phenols, amines, or thiophenols.
Electrophilic Aromatic Substitution: Nitrobenzene derivatives, sulfonated benzene derivatives.
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Scientific Research Applications
1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene has several applications in scientific research:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals, polymers, and materials with specific properties .
Mechanism of Action
The mechanism of action of 1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene involves its interaction with various molecular targets and pathways:
Electrophilic Aromatic Substitution: The bromine atom activates the benzene ring towards electrophilic attack, facilitating further substitution reactions .
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds with different functional groups .
Oxidation and Reduction: The compound can undergo redox reactions, altering its oxidation state and forming new products with different chemical properties .
Comparison with Similar Compounds
1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene can be compared with other similar compounds:
Bromobenzene: A simpler compound with only a bromine atom attached to the benzene ring.
1-Bromo-4-ethylbenzene: Similar to this compound but lacks the 2-methylbutoxy group, resulting in different chemical properties and reactivity .
1-Bromo-4-(methylsulfonyl)benzene: Contains a methylsulfonyl group instead of the 2-methylbutoxy group, leading to different applications and reactivity .
Properties
CAS No. |
918441-53-9 |
|---|---|
Molecular Formula |
C13H19BrO |
Molecular Weight |
271.19 g/mol |
IUPAC Name |
1-bromo-4-[2-[(2S)-2-methylbutoxy]ethyl]benzene |
InChI |
InChI=1S/C13H19BrO/c1-3-11(2)10-15-9-8-12-4-6-13(14)7-5-12/h4-7,11H,3,8-10H2,1-2H3/t11-/m0/s1 |
InChI Key |
CYKHAQBEQLXMLB-NSHDSACASA-N |
Isomeric SMILES |
CC[C@H](C)COCCC1=CC=C(C=C1)Br |
Canonical SMILES |
CCC(C)COCCC1=CC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-Dichloro-n-[(4-fluoro-1-hexylpiperidin-4-yl)methyl]benzamide](/img/structure/B12604309.png)
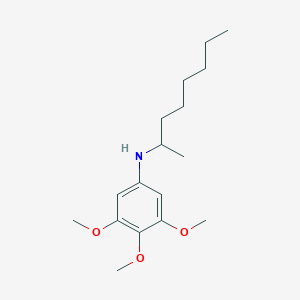
![2-[1-Hexyl-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B12604313.png)


![ethyl 2-[[3-[2-[(2-hydroxy-2-pyridin-3-ylethyl)amino]ethyl]-1H-indol-7-yl]oxy]propanoate](/img/structure/B12604326.png)

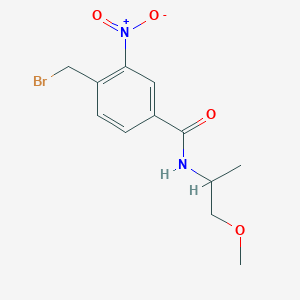
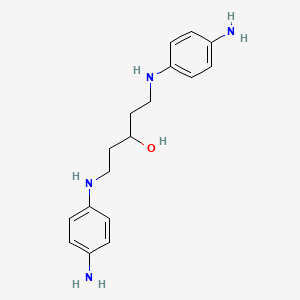
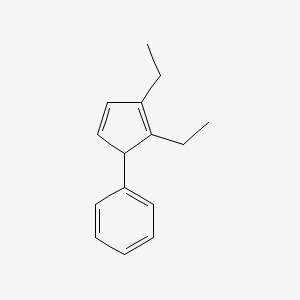
propanedinitrile](/img/structure/B12604363.png)
![2-[4-(Dodecyloxy)phenoxy]ethane-1-thiol](/img/structure/B12604368.png)
silane](/img/structure/B12604387.png)
